![molecular formula C14H30ClNO2Si B3106429 3-[chloro(dimethyl)silyl]propyl N-octylcarbamate CAS No. 158773-45-6](/img/structure/B3106429.png)

3-[chloro(dimethyl)silyl]propyl N-octylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

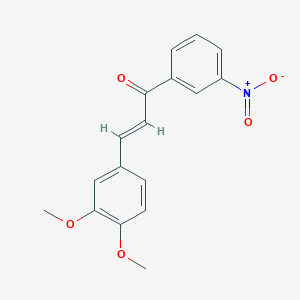

“Octylcarbamic acid 3-(chlorodimethylsilyl)propyl ester” is a type of ester. Esters are a group of compounds best known for their interesting odors and are commonly used in fragrances and flavorings .

Synthesis Analysis

Esters are typically formed by the condensation of a carboxylic acid and an alcohol in a reaction known as esterification . The reaction is catalyzed by an acid .Molecular Structure Analysis

The molecular structure of esters involves a carbonyl center, which consists of a carbon atom bonded to an oxygen atom by a double bond, and includes an alkyl group and an -OR (alkoxy) group .Chemical Reactions Analysis

Esters can undergo a number of different reactions, including hydrolysis, reduction, and the Claisen condensation . Hydrolysis, in particular, is a common reaction for esters, and it results in the breaking of the ester bond to form an alcohol and a carboxylic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of esters depend on their molecular structure. They are often volatile, contributing to their characteristic odors. They have higher boiling points than similar-sized hydrocarbons, but lower than similar-sized alcohols or carboxylic acids .Scientific Research Applications

Toxicology of Related Compounds

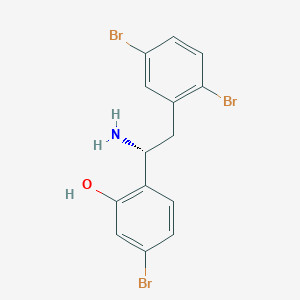

Studies on gallates, including propyl, octyl, and dodecyl esters of gallic acid, provide insights into general toxicity, reproduction, teratogenicity, mutagenicity, and carcinogenicity. These compounds have been studied for their antioxidant properties and safety as food additives. The biokinetics of different esters indicate varying degrees of absorption and hydrolysis, affecting their toxicity profiles (van der Heijden, Janssen, & Strik, 1986).

Medicinal Chemistry Applications

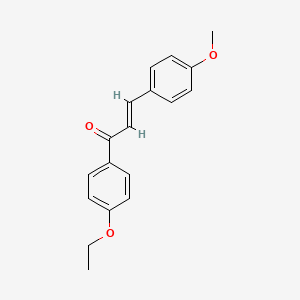

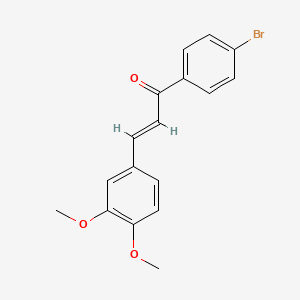

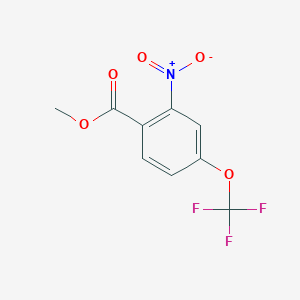

Cinnamic acid derivatives, including esters, amides, and related compounds, have shown promise in anticancer research. These compounds have been explored for their synthesis and biological evaluation, highlighting their potential as antitumor agents (De, Baltas, & Bedos-Belval, 2011).

Biotechnological Production Routes

Biotechnological routes based on lactic acid production from biomass discuss the production of various chemicals, including esters from lactic acid via chemical and biotechnological routes. This illustrates the potential for using organic acids and their esters in green chemistry applications (Gao, Ma, & Xu, 2011).

Analytical Chemistry and Food Safety

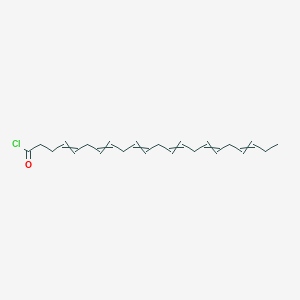

The analysis of fatty acid esters, such as 3-monochloropropane-1,2-diol (3-MCPD) esters, in food and biological samples demonstrates the importance of esters in food safety and analytical chemistry. These studies focus on detection methods, exposure biomarkers, and the occurrence of esters in foods, emphasizing the need for understanding the chemistry and toxicology of esters in various applications (Gao, Li, Huang, & Yu, 2019).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

3-[chloro(dimethyl)silyl]propyl N-octylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30ClNO2Si/c1-4-5-6-7-8-9-11-16-14(17)18-12-10-13-19(2,3)15/h4-13H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYCPHIUAUEIPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)OCCC[Si](C)(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30ClNO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3106419.png)

![2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid](/img/structure/B3106432.png)